5H-Furo[3,2-g][1]benzopyran-5-one
Description
Properties
CAS No. |
67777-61-1 |
|---|---|
Molecular Formula |
C11H6O3 |
Molecular Weight |
186.16 g/mol |
IUPAC Name |
furo[3,2-g]chromen-5-one |
InChI |
InChI=1S/C11H6O3/c12-9-2-4-14-11-6-10-7(1-3-13-10)5-8(9)11/h1-6H |
InChI Key |
QBCCGEPNFFWJOU-UHFFFAOYSA-N |
SMILES |
C1=COC2=CC3=C(C=C21)C(=O)C=CO3 |
Canonical SMILES |
C1=COC2=CC3=C(C=C21)C(=O)C=CO3 |
Synonyms |
5H-furo(3,2-g)(1)benzopyran-5-one FBPO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 5H-Furo[3,2-g][1]benzopyran-5-ones can be synthesized through various chemical reactions involving chromone and furan derivatives. One common method involves the condensation of chromone with furan under specific conditions to form the furanochromone structure .
Industrial Production Methods: In industrial settings, furanochromones can be produced using callus cultures of plants like Ammi visnaga . The addition of elicitors to these cultures can stimulate the accumulation of furanochromones, making it a viable method for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5H-Furo[3,2-g][1]benzopyran-5-ones undergo several types of chemical reactions, including:
Oxidation: 5H-Furo[3,2-g][1]benzopyran-5-ones can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert furanochromones into their reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the furanochromone structure.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized furanochromone derivatives, while substitution can introduce new functional groups into the molecule .
Scientific Research Applications
5H-Furo[3,2-g][1]benzopyran-5-ones have a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of furanochromones involves their interaction with DNA and various cellular pathways. These compounds can induce apoptosis, autophagy, and cell cycle disorders through their influence on cell signaling systems and transcription factors . Additionally, furanochromones can irreversibly inactivate γ-aminobutyric acid (GABA)-transaminase, increasing the amount of GABA in the synaptic clefts of neurons and the brain .
Comparison with Similar Compounds
Substituent Effects
- Methoxy Groups (e.g., visnagin, 4,9-dimethoxy derivatives) : Increase lipophilicity, enhancing membrane permeability and bioavailability. For example, visnagin’s anti-inflammatory activity is attributed to its methoxy and methyl groups .
- Aminoalkanol Side Chains: Introduce basic nitrogen atoms, enabling interactions with ion channels (e.g., antiarrhythmic activity in Compound IX ).
Challenges and Contradictions
- Species-Specific Occurrence: While this compound derivatives are abundant in Ammi visnaga, similar compounds were absent in Citrus medica extracts, suggesting taxonomic specificity .
- Bioactivity Variability: Minor substituent changes (e.g., hydroxy vs. methoxy) drastically alter bioactivity, complicating structure-activity predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
